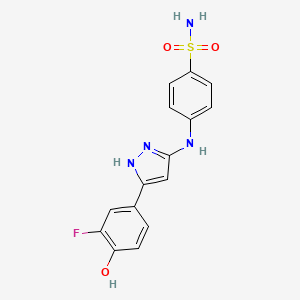![molecular formula C25H24N8O3 B10755933 N-(3-((2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl)oxy)phenyl)-4-(dimethylamino)benzamide](/img/structure/B10755933.png)
N-(3-((2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl)oxy)phenyl)-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK248233A is a chemical compound known for its dual inhibitory action on firefly luciferase and vascular endothelial growth factor receptor 2. It has an inhibitory concentration (IC50) of 1.03 micromolar for firefly luciferase and 2 nanomolar for vascular endothelial growth factor receptor 2 . Additionally, GSK248233A exhibits activity against the AGC family of protein kinases . This compound is primarily used in scientific research, particularly in the study of protein kinases and their roles in various biological processes.
Preparation Methods
The synthetic routes and reaction conditions for GSK248233A are not extensively detailed in publicly available literature. . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification.
Chemical Reactions Analysis
GSK248233A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in GSK248233A, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, which may affect its activity against target proteins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK248233A has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of protein kinases and the effects of such inhibition on various biochemical pathways.
Biology: The compound is employed in research involving cellular signaling pathways, particularly those involving firefly luciferase and vascular endothelial growth factor receptor 2.
Medicine: GSK248233A is used in preclinical studies to investigate its potential therapeutic effects, particularly in diseases where protein kinase activity is dysregulated.
Industry: The compound is utilized in high-throughput screening assays to identify potential drug candidates that target specific protein kinases
Mechanism of Action
GSK248233A exerts its effects by inhibiting the activity of firefly luciferase and vascular endothelial growth factor receptor 2. It acts as a protein kinase inhibitor across both adenosine triphosphate-dependent and adenosine triphosphate-independent luciferases . The molecular targets of GSK248233A include the active sites of these enzymes, where it binds and prevents their normal function. This inhibition can disrupt various cellular processes, including those involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
GSK248233A is unique in its dual inhibitory action on firefly luciferase and vascular endothelial growth factor receptor 2. Similar compounds include:
ML-7 and ML-9: Inhibitors of myosin light chain kinase, which have similar roles in cellular signaling pathways.
Compared to these compounds, GSK248233A stands out due to its broader activity against multiple protein kinases and its potential implications for reporter-gene assays .
Properties
Molecular Formula |
C25H24N8O3 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C25H24N8O3/c1-4-33-20-13-21(27-14-19(20)29-24(33)22-23(26)31-36-30-22)35-18-7-5-6-16(12-18)28-25(34)15-8-10-17(11-9-15)32(2)3/h5-14H,4H2,1-3H3,(H2,26,31)(H,28,34) |
InChI Key |
KODFUVBIVXFWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,3-difluorophenyl)-1H-pyrazolo[3,4-c]pyridazin-3-yl]-2-(1-ethylpiperidin-4-yl)acetamide;2,3-dihydroxybutanedioic acid](/img/structure/B10755850.png)
![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10755861.png)
![4-[2-(4-chlorophenyl)pyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B10755866.png)
![Pyrazolo[1,5-b]pyridazine deriv. 80](/img/structure/B10755872.png)
![1-Naphthalenecarboxamide, N-[3-cyano-7-(cyclopropylcarbonyl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-2-yl]-](/img/structure/B10755882.png)

![2-(dimethylamino)-1-(6-(4-(indolin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-5-methoxyindolin-1-yl)ethanone](/img/structure/B10755896.png)
![Pyrazolo[1,5-b]pyridazine deriv. 69](/img/structure/B10755904.png)
![[(3R,5S)-5-[2-[4-(4-benzylanilino)thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10755905.png)
![[(3R,5S)-5-[2-[4-[(1-benzylindazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;hydrochloride](/img/structure/B10755906.png)
![Pyrazolo[1,5-b]pyridazine deriv. 75](/img/structure/B10755908.png)
![(3S,5R)-5-{2-[4-({3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}amino)thieno[3,2-d]pyrimidin-6-yl]ethynyl}pyrrolidin-3-yl N,N-dimethylcarbamate](/img/structure/B10755916.png)
![(E)-4-(2-(4-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10755929.png)
![5-[5,6-bis(methyloxy)-1H-benzimidazol-1-yl]-3-[(2-phenylethyl)oxy]-2-thiophenecarboxamide](/img/structure/B10755930.png)
